molecular formula C32H30N2O4 B153795 Asperphenamate CAS No. 63631-36-7

Asperphenamate

Cat. No. B153795
CAS RN: 63631-36-7
M. Wt: 506.6 g/mol
InChI Key: CVULDJMCSSACEO-VMPREFPWSA-N
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Description

Occurrence and Biosynthesis

Asperphenamate, an ester of N-benzoylphenylalanine and N-benzoylphenylalaninol, is a compound isolated from solid cultures of Penicillium brevicompactum. The biosynthesis of asperphenamate involves the incorporation of isotopes from L-[U-14C] phenylalanine into both benzoyl groups and the phenylalanine and phenylalaninol moieties, as well as from [U-14C]benzoic acid into the compound .

Synthesis Analysis

A new two-step synthetic route for asperphenamate has been developed, which has been evaluated for antimicrobial activity against various microorganisms such as Escherichia coli, Staphylococcus aureus, and Cladosporium herbarum . Additionally, a total synthesis method starting from L-phenylalanine has been explored, resulting in a compound that was confirmed by various spectroscopic methods but did not show activity against certain breast cancer cell lines . Moreover, all stereoisomers of asperphenamate have been synthesized with high yield, and their anticancer activities have been tested, revealing that the (R, S) stereoisomer exhibits the strongest effects .

Molecular Structure Analysis

The molecular structure of asperphenamate has been confirmed through various analytical techniques such as infrared spectroscopy (IR), circular dichroism (CD), proton nuclear magnetic resonance (1H-NMR), electrospray ionization mass spectrometry (ESI-MS), and optical rotation . The structure of asperphenamate derivatives has also been investigated, with modifications to the molecular skeleton, introduction of hydroxyl groups, and disruption of molecular planarity to improve solubility and antitumor activity .

Chemical Reactions Analysis

Asperphenamate derivatives have been synthesized with the aim of increasing aqueous solubility and antitumor activity. These derivatives have been designed with simplified molecular skeletons, hydroxyl groups on the A-phenyl ring, and alterations to disrupt molecular planarity. The derivatives have shown increased solubility and, in most cases, growth inhibitory activity in various cancer cell lines . Another approach involved replacing the A-phenyl group with various aromatic heterocycles and substituting the acyl group with a sulfonyl group, which significantly affected the antiproliferative activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of asperphenamate have been indirectly assessed through its biological activities. Asperphenamate and its derivatives have been evaluated for their antitumor activities, with some derivatives showing significant potency against human cancer cell lines. The mechanism of cell death induced by these compounds has been identified as autophagy rather than apoptosis or cell cycle arrest . Additionally, the presence of asperphenamate in hay associated with constipation and deaths in dairy cattle has been detected using direct analysis in real-time (DART) coupled to high-resolution mass spectrometry (HRMS), highlighting its toxic potential .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Asperphenamate, a natural phenylalanine derivative, has been synthesized through a new two-step route. This synthesized compound demonstrated antimicrobial activity against various microorganisms like Escherichia coli, Staphylococcus aureus, and Cladosporium herbarum, highlighting its potential as an antimicrobial agent (Pomini et al., 2006).

Antitumor Activity and Novel Analogs

Asperphenamate, known for its antitumor properties, has led to the development of various synthetic analogs. Research on Penicillium astrolabium, a producer of asperphenamate, revealed the compound's potential for biosynthesis of further asperphenamate analogs by varying amino acid availability. This flexibility in nonribosomal peptide synthetase (NRPS) based on substrate availability suggests a potential for designing novel peptide natural products in filamentous fungi (Subko et al., 2021).

Inhibition of Cathepsin L in Breast Cancer

Research indicates that asperphenamate and its derivatives exhibit potent inhibitory activity against cathepsin L, a protease involved in breast cancer metastasis. Certain derivatives displayed pronounced selectivity against cathepsin L and demonstrated antimetastatic ability in vitro and in vivo, suggesting their potential as therapeutic agents for breast cancer (Li et al., 2021).

Potential in Treating Idiopathic Pulmonary Fibrosis

In the context of idiopathic pulmonary fibrosis, asperphenamate-type cathepsin inhibitors have shown promise. Novel analogs with heterocyclic moieties have been studied for their anti-fibrotic effect, with specific derivatives demonstrating significant inhibitory ability against pulmonary fibrosis in vitro and in vivo. This highlights asperphenamate's potential in developing treatments for fibrotic diseases (Yuan et al., 2019).

Future Directions

The elucidation of the biosynthesis of Asperphenamate at the molecular level provides an opportunity to produce Asperphenamate using an engineered microorganism . This could provide new insights into the biosynthesis of related natural products .

properties

IUPAC Name

[(2S)-2-benzamido-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O4/c35-30(26-17-9-3-10-18-26)33-28(21-24-13-5-1-6-14-24)23-38-32(37)29(22-25-15-7-2-8-16-25)34-31(36)27-19-11-4-12-20-27/h1-20,28-29H,21-23H2,(H,33,35)(H,34,36)/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVULDJMCSSACEO-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](COC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asperphenamate

CAS RN

63631-36-7
Record name Asperphenamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63631-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asperphenamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063631367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AURANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H4MD59YVT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
509
Citations
JC Frisvad, J Houbraken, S Popma… - FEMS Microbiology …, 2013 - academic.oup.com
… benzomalvin A and D and asperphenamate. The two new species … With exception of Penicillium fennelliae, asperphenamate is … The fact that asperphenamate has been found in many …
Number of citations: 58 academic.oup.com
Y Li, Q Luo, L Yuan, C Miao, X Mu, W Xiao, J Li… - Toxicology and applied …, 2012 - Elsevier
… Although asperphenamate has the potential to treat breast cancer, its application was … In our effort to search for new anti-cancer agents using asperphenamate as a lead compound, N-…
Number of citations: 56 www.sciencedirect.com
BA Bird, IM Campbell - Applied and environmental microbiology, 1982 - Am Soc Microbiol
When Penicillium brevicompactum was grown between layers of dialysis membrane on Czapek-Dox agar for 3 days, no synthesis of mycophenolic acid, brevianamide A, …
Number of citations: 61 journals.asm.org
W Li, A Fan, L Wang, P Zhang, Z Liu, Z An, WB Yin - Chemical science, 2018 - pubs.rsc.org
Amino acid esters are a group of structurally diverse natural products with distinct activities. Some are synthesized through an inter-molecular esterification step catalysed by …
Number of citations: 27 pubs.rsc.org
K Subko, X Wang, FH Nielsen, T Isbrandt… - Frontiers in …, 2021 - frontiersin.org
… of asperphenamate, revealed three previously described and two novel asperphenamate … a potential for biosynthesis of further asperphenamate analogs by varying the amino acid …
Number of citations: 9 www.frontiersin.org
L Yuan, Y Li, C Zou, C Wang, J Gao, C Miao… - Bioorganic & medicinal …, 2012 - Elsevier
… asperphenamate, we have designed and synthesized three series of asperphenamate … a significantly increased solubility compared with asperphenamate. Their growth inhibitory …
Number of citations: 28 www.sciencedirect.com
N Pozzato, E Piva, I Pallante, D Bombana, R Stella… - Toxicon, 2020 - Elsevier
… A search on chemical structure databases matched the ion with asperphenamate, a toxin … of the compound as asperphenamate. Asperphenamate is fungal metabolite which can have …
Number of citations: 7 www.sciencedirect.com
L Yuan, JH Wang, TM Sun - Chinese Chemical Letters, 2010 - Elsevier
All stereoisomers of asperphenamate 1a and patriscabratine 2a were achieved with a high yield, and total synthesis of 2a is firstly described here. The absolute configuration of …
Number of citations: 22 www.sciencedirect.com
Q Liu, W Li, L Sheng, C Zou, H Sun, C Zhang… - European Journal of …, 2016 - Elsevier
A series of novel asperphenamate derivatives were designed and synthesized, including series I (the A-phenyl group replaced with various aromatic heterocycles) and series II (the acyl …
Number of citations: 16 www.sciencedirect.com
BA Bird, IM Campbell - Phytochemistry, 1982 - Elsevier
… asperphenamate … Asperphenamate was isolated 15 hr later by dilution analysis and was found to contain 5.9% of the added radioactivity. Base-catalysed hydrolysis of asperphenamate …
Number of citations: 12 www.sciencedirect.com

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